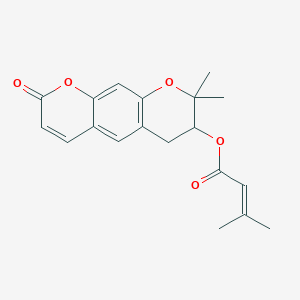

(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate

Description

(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate (CAS: 5928-25-6), commonly referred to as Decursin, is a pyranocoumarin derivative with the molecular formula C₁₉H₂₀O₅ and a molecular weight of 328.36 g/mol . Its structure comprises a pyrano[3,2-g]chromene core substituted with a 3-methyl-2-butenoate ester at the 7-position and two methyl groups at the 8-position. This compound has been studied for its spectroscopic properties, including mass spectrometry (MS) and gas chromatography (GC) data, which aid in its identification and characterization .

Properties

IUPAC Name |

(2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) 3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKSFECWKQBVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Extraction from Angelica gigas

Decursin is a major constituent of Angelica gigas Nakai root, traditionally isolated via solvent extraction and hydrolysis:

Ethanol Extraction and Alkaline Hydrolysis

Procedure :

- Dried Angelica gigas root (1 kg) is refluxed in ethanol (3 × 2 L, 80°C, 24 h).

- The concentrated extract is partitioned between water and diethyl ether.

- The ether layer is hydrolyzed with 10% NaOH in THF/H₂O (1:1) at room temperature for 24 h.

- Acidification to pH 2 with HCl precipitates decursinol, which is esterified to decursin.

Yield :

Chemical Synthesis Routes

Semi-Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions: Decursin undergoes several types of chemical reactions, including:

Oxidation: Decursin can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert decursin into its reduced forms.

Substitution: Decursin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of decursin, each with unique biological activities .

Scientific Research Applications

Chemistry: Decursin serves as a lead compound for the synthesis of new derivatives with enhanced biological activities.

Biology: It is used to study cell cycle regulation, apoptosis, and autophagy in various cell lines.

Medicine: Decursin has shown promise in treating cancers, inflammatory diseases, and neurodegenerative disorders

Industry: It is used in the formulation of dietary supplements and herbal medicines due to its health benefits.

Mechanism of Action

Decursin exerts its effects through multiple molecular targets and pathways:

Cell Cycle Arrest: Decursin induces G1 phase cell cycle arrest by downregulating cyclin D1 and upregulating P21 expression

Apoptosis: It activates pro-apoptotic proteins and the caspase cascade, leading to programmed cell death.

Anti-inflammatory: Decursin modulates growth factors, transcription factors, and cellular enzymes to reduce inflammation.

Antioxidant: It scavenges reactive oxygen species, protecting cells from oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Decursin and related pyranocoumarin derivatives:

Key Analytical and Pharmacological Differences

Solubility and Lipophilicity: Decursin’s 3-methyl-2-butenoate ester enhances its lipophilicity compared to the carboxylic acid derivative (C₁₈H₂₀O₅) , which is more polar due to the -COOH group.

Spectral Identification :

- Decursin’s mass spectrum (electron ionization) shows a base peak at m/z 328 corresponding to its molecular ion . In contrast, the di-ester derivative (C₂₄H₂₆O₇) would exhibit fragment ions indicative of dual ester cleavage.

Biological Activity :

- The acetyloxy-substituted compound (C₂₂H₂₄O₇) is predicted to have distinct ADMET properties, including altered metabolic stability due to the acetyl group’s susceptibility to hydrolysis.

- Ethyl acetate derivatives (C₁₈H₂₀O₅) may exhibit reduced bioactivity compared to Decursin, as ester chain length impacts target binding affinity.

Crystallographic Considerations: Pyrano[3,2-g] vs. [2,3-f] ring fusion (e.g., in and ) alters molecular geometry, affecting crystal packing and refinement parameters, as noted in SHELXL-based crystallographic studies .

Biological Activity

(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate, commonly referred to as Decursin, is a natural compound derived from various plants, particularly those in the genus Angelica. It has garnered attention due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula: C19H20O5

- Molecular Weight: 328.36 g/mol

- CAS Number: 5928-25-6

Antioxidant Activity

Decursin exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing various diseases associated with oxidative stress.

Anti-inflammatory Effects

Research indicates that Decursin can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In animal models of inflammation, Decursin has shown efficacy in reducing symptoms associated with conditions like arthritis and colitis.

Anticancer Properties

Decursin has been investigated for its anticancer potential. It has been shown to induce apoptosis in various cancer cell lines, including breast, liver, and lung cancers. Mechanistic studies suggest that Decursin activates the caspase cascade and alters cell cycle regulation by modulating cyclin-dependent kinases.

Neuroprotective Effects

Emerging evidence suggests that Decursin may protect against neurodegenerative diseases. It has been shown to enhance cognitive function in animal models and reduce neuronal apoptosis induced by neurotoxic agents. The compound's ability to modulate signaling pathways related to neuroprotection is an area of active research.

The biological activities of Decursin are attributed to its interaction with various molecular targets:

- Nuclear Factor kappa B (NF-kB): Decursin inhibits NF-kB activation, leading to reduced expression of inflammatory mediators.

- Mitogen-Activated Protein Kinases (MAPKs): It modulates MAPK signaling pathways, which are critical for cell proliferation and survival.

- Apoptosis Pathways: By activating caspases and altering Bcl-2 family protein ratios, Decursin promotes apoptosis in cancer cells.

Study 1: Antioxidant Activity

A study conducted on rat liver cells demonstrated that treatment with Decursin significantly reduced oxidative stress markers compared to untreated controls. The results indicated enhanced levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Parameter | Control Group | Decursin Group |

|---|---|---|

| SOD Activity (U/mg) | 5.4 | 9.1 |

| Catalase Activity (U/mg) | 3.2 | 5.6 |

| Lipid Peroxidation (nmol MDA/mg) | 12.5 | 6.7 |

Study 2: Anti-inflammatory Effects

In a murine model of colitis, administration of Decursin resulted in a significant reduction in colonic inflammation markers.

| Inflammatory Marker | Control Group | Decursin Group |

|---|---|---|

| TNF-alpha (pg/mL) | 150 | 75 |

| IL-6 (pg/mL) | 120 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.